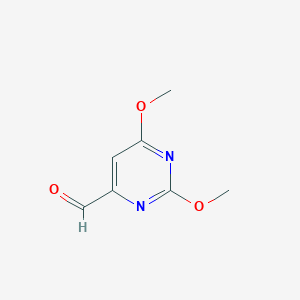
4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy- is an organic compound with the molecular formula C7H8N2O3. It is a colorless to pale yellow liquid with a special aromatic flavor . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Métodos De Preparación
The preparation of 4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy- involves several synthetic routes. One common method includes the cyclization of methyl cyanoacetate, urea, and sodium methylate to form 4-amino-2,6-dihydroxypyrimidine sodium salt. This intermediate is then methylated using dimethyl sulfate to produce 4-amino-2,6-dimethoxypyrimidine . Another method involves an addition reaction with anhydrous methanol, malononitrile, and dry hydrogen chloride gas, followed by condensation and cyclization reactions .
Análisis De Reacciones Químicas
4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen chloride gas, methanol, and sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, methoxylation reactions can produce 2-chloro-4-amino-6-methoxypyrimidine .
Aplicaciones Científicas De Investigación
4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy- has numerous applications in scientific research. It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals . In biology, it is used in the study of enzyme mechanisms and as a building block for the synthesis of nucleoside analogs . In the industrial sector, it is used in the production of agrochemicals and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the specific application . The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function .
Comparación Con Compuestos Similares
4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy- can be compared with other similar compounds such as 2,4-dimethoxy-5-pyrimidinecarboxaldehyde and 2,6-dimethoxy-4-fluorochalcone . These compounds share similar structural features but differ in their chemical properties and applications. For example, 2,6-dimethoxy-4-fluorochalcone is used in different scientific research applications and has distinct chemical reactivity .
Propiedades
Número CAS |
52606-03-8 |
|---|---|
Fórmula molecular |
C7H8N2O3 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
2,6-dimethoxypyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-3-5(4-10)8-7(9-6)12-2/h3-4H,1-2H3 |
Clave InChI |
MHJMVJKHXBJXAU-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC(=C1)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-7-nonyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14086072.png)
![N-(imidazo[1,2-a]pyridin-6-ylmethylidene)hydroxylamine](/img/structure/B14086073.png)
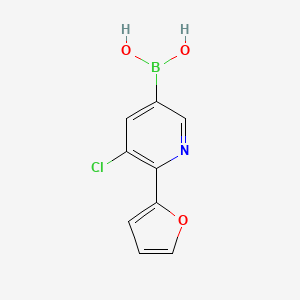
![7-Bromo-1-(3-chlorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086098.png)
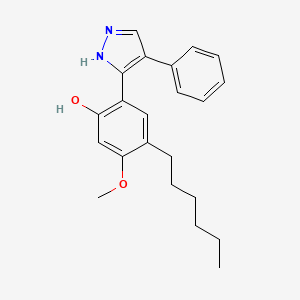
![7-Bromo-1-(4-chlorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086124.png)
![5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B14086130.png)
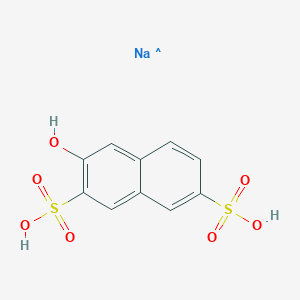
![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14086141.png)
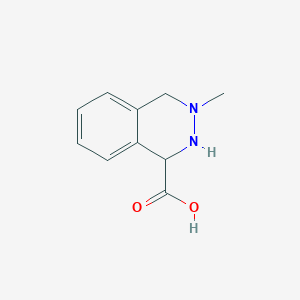
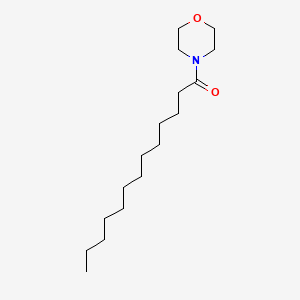
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] dodecanoate](/img/structure/B14086156.png)
![methyl (8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B14086157.png)

